molecular formula C24H23N5OS B2977983 5-methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole CAS No. 1030120-53-6

5-methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole

Cat. No.: B2977983
CAS No.: 1030120-53-6
M. Wt: 429.54
InChI Key: XGPWOUVFFKJRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a heterocyclic molecule featuring a 1,3-oxazole core linked via a sulfanylmethyl group to a 1,2,4-triazolo[4,3-a]quinoxaline moiety. The oxazole ring is substituted with a 4-methylphenyl group at position 2 and a methyl group at position 5, while the triazoloquinoxaline component includes a propan-2-yl substituent.

Synthesis pathways for analogous compounds involve cyclization reactions (e.g., using diethyl oxalate) and substitution steps with brominated alkanes or aryl halides under basic conditions (e.g., K₂CO₃), as seen in the preparation of triazoloquinoxaline derivatives .

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5OS/c1-14(2)21-27-28-22-24(26-18-7-5-6-8-20(18)29(21)22)31-13-19-16(4)30-23(25-19)17-11-9-15(3)10-12-17/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPWOUVFFKJRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Methyl-2-(4-methylphenyl)-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-1,3-oxazole is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Oxazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • Triazole moiety : Known for its diverse biological activities including antimicrobial and anticancer properties.
  • Quinoxaline derivative : Associated with anticonvulsant and anti-HIV activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Similar compounds have shown significant activity against various pathogens, suggesting a potential for this compound as an antimicrobial agent.

Anticonvulsant Activity

Research indicates that derivatives of the triazoloquinoxaline class exhibit significant anticonvulsant properties. A study evaluated several synthesized compounds for their efficacy in a metrazol-induced convulsion model. Among them, compounds containing the triazoloquinoxaline structure demonstrated promising results in reducing seizure activity .

Antimicrobial Properties

The antimicrobial activity of related compounds has been documented extensively. For example, quinoxaline derivatives have shown effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL against Staphylococcus aureus . This suggests that this compound may possess similar properties.

Case Studies

  • Antiviral Activity : A study focusing on quinoxaline derivatives found that certain compounds effectively inhibited HIV reverse transcriptase activity with EC50 values in the nanomolar range . This highlights the potential antiviral applications of related structures.
  • Cell Toxicity Assessments : Evaluations of cytotoxicity indicated that while some derivatives showed low toxicity (high CC50 values), they maintained effective biological activity against viral replication . This balance is crucial for therapeutic applications.

Data Tables

PropertyValue
Molecular FormulaC18H22N4OS
Molecular Weight342.46 g/mol
Anticonvulsant EC503.1 nM
Antimicrobial MIC0.22 μg/mL
CC50 (Cell Toxicity)>10000 nM

Comparison with Similar Compounds

Key Structural Features

Compound Name Core Heterocycle Substituents Sulfanyl Linkage
Target Compound 1,3-oxazole 4-methylphenyl (C2), methyl (C5), propan-2-yl (triazoloquinoxaline) Connects oxazole to triazoloquinoxaline
4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole Chlorophenyl (C4), fluorophenyl-triazolyl-pyrazolyl Absent
2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole 1,3,4-thiadiazole Dual sulfanylmethyl bridges, 4-methylphenyl Connects thiadiazole rings
  • Planarity: The target compound’s triazoloquinoxaline moiety is likely planar, similar to the fluorophenyl-triazolyl-pyrazolyl group in compound 4 . However, the oxazole ring may introduce slight non-planarity compared to thiazole or thiadiazole cores.
  • Crystallography : Isostructural compounds 4 and 5 () crystallize in triclinic symmetry with two independent molecules per asymmetric unit. The target compound’s bulkier propan-2-yl group could disrupt such packing, leading to distinct lattice arrangements.

Crystallographic and Spectral Data

Compound Crystallographic System Symmetry Notable Spectral Features (IR/NMR)
Target Compound Not reported Expected C–S stretch (∼650 cm⁻¹), triazole C–N (∼1500 cm⁻¹)
Compounds 4 and 5 Triclinic C–Cl/C–Br stretches (700–500 cm⁻¹), aromatic C–H (3100 cm⁻¹)
Thiadiazole Derivative Monoclinic P2₁/c S–S stretch (500–400 cm⁻¹), thiadiazole ring vibrations
  • The absence of halogen substituents (e.g., Cl, Br) in the target compound may simplify its NMR spectrum compared to compounds 4 and 5 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.